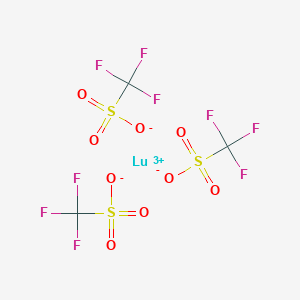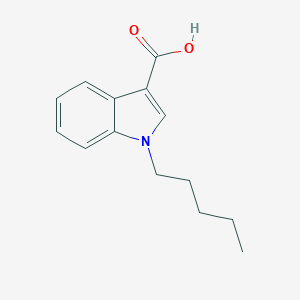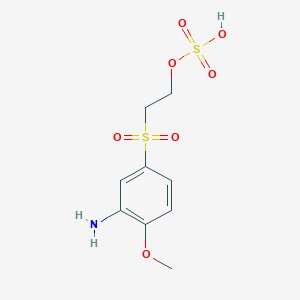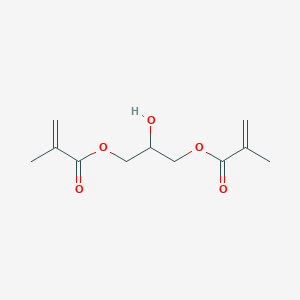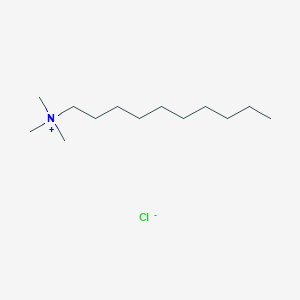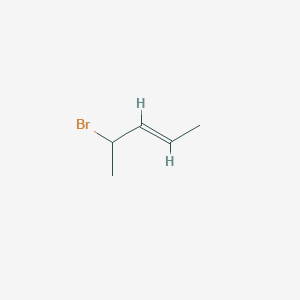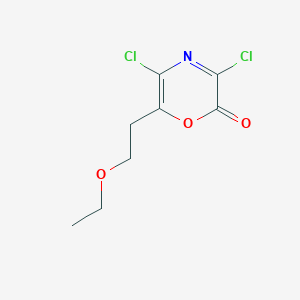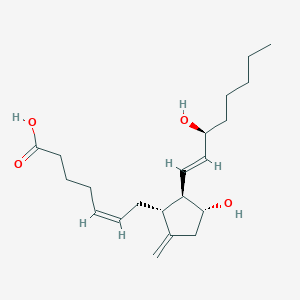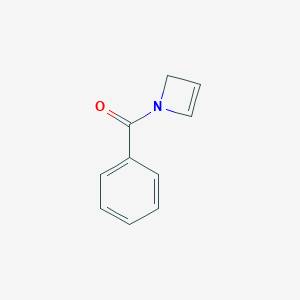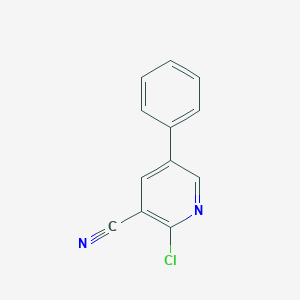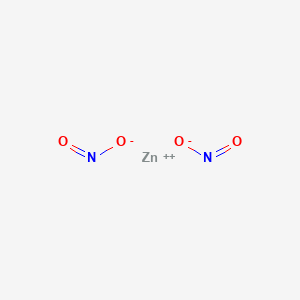
Zinc nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc nitrite is a chemical compound with the molecular formula Zn(NO2)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. Zinc nitrite is used as a catalyst in organic synthesis and as a reagent in analytical chemistry. It has also been studied for its potential as an anticancer agent and for its ability to scavenge free radicals.
Wirkmechanismus
The mechanism of action of zinc nitrite in cancer cells is not fully understood. However, it is believed that zinc nitrite induces apoptosis by activating the caspase pathway. The caspase pathway is a series of biochemical reactions that leads to the activation of enzymes called caspases, which are responsible for the breakdown of cellular components and ultimately, cell death.
Biochemische Und Physiologische Effekte
Zinc nitrite has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects. In addition, zinc nitrite has been shown to increase the levels of nitric oxide in the body, which can improve blood flow and cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using zinc nitrite in lab experiments is its low toxicity. It is also relatively inexpensive and easy to synthesize. However, one limitation is its low solubility in organic solvents, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on zinc nitrite. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of zinc nitrite and to determine its efficacy in treating different types of cancer. Another area of interest is its potential as a therapeutic agent for cardiovascular disease. Research has shown that zinc nitrite can improve blood flow and reduce inflammation, making it a promising candidate for the treatment of conditions such as atherosclerosis and hypertension.
Synthesemethoden
Zinc nitrite can be synthesized by the reaction of zinc oxide with nitric acid. The reaction produces zinc nitrate, which can then be converted to zinc nitrite by treatment with sodium nitrite.
Wissenschaftliche Forschungsanwendungen
Zinc nitrite has been studied for its potential as an anticancer agent. Research has shown that zinc nitrite can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
CAS-Nummer |
10102-02-0 |
|---|---|
Produktname |
Zinc nitrite |
Molekularformel |
Zn(NO2)2 N2O4Zn |
Molekulargewicht |
157.4 g/mol |
IUPAC-Name |
zinc;dinitrite |
InChI |
InChI=1S/2HNO2.Zn/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI-Schlüssel |
HHIMNFJHTNVXBJ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Zn+2] |
Kanonische SMILES |
N(=O)[O-].N(=O)[O-].[Zn+2] |
Andere CAS-Nummern |
10102-02-0 |
Synonyme |
Zinc nitrite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




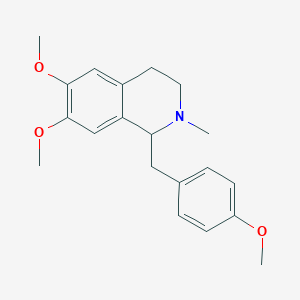
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
